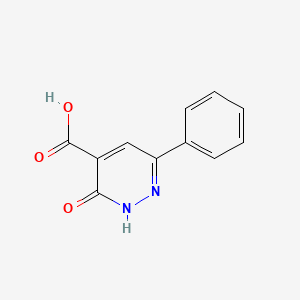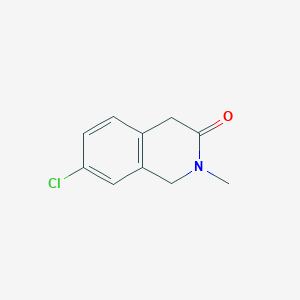
7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Overview
Description
7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, commonly known as 7-chloro-3,4-dihydroisoquinolin-1(2H)-one, is a heterocyclic organic compound. It is a derivative of isoquinoline and has a chloro substituent at position 7 and a methyl group at position 2 of the isoquinoline ring. This compound has gained attention in scientific research due to its potential pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Isoquinolines : A study detailed the synthesis and characterization of a class of 3,4-dihydroisoquinolines, including crystal structure determination through X-ray diffraction analysis. This research provides insight into the structural properties of similar compounds (Zhu et al., 2011).
Crystallographic Studies : Another study focused on the structures of various substituted tetrahydroquinolines, analyzed using single-crystal X-ray diffraction. This kind of research aids in understanding the molecular geometry and potential applications of isoquinoline derivatives (Albov et al., 2004).
Chemical Reactions and Modifications
Alkylation of Activated Quinoline and Isoquinoline : Research demonstrated the efficient alkylation of activated quinolines and isoquinolines, resulting in various alkylated products. These findings contribute to the development of novel synthetic methods for dihydroisoquinoline derivatives (Yadav et al., 2006).
Base-Induced Rearrangement Reactions : A study explored the base-induced rearrangement reactions of isoquinoline Reissert compounds, leading to the formation of isochromenes and new isoquinolines. This provides valuable information on the chemical behavior and transformation possibilities of dihydroisoquinoline compounds (Kirby et al., 1979).
Applications in Medicinal Chemistry
Antitumor Activities : Dihydroisoquinolines, similar in structure to 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, have been studied for their potential antitumor activities. This research indicates the possible medicinal applications of these compounds in cancer treatment (Zhu et al., 2011).
Antimicrobial Evaluation : Another study synthesized and evaluated the antimicrobial properties of 4-phenyl-3-isoquinolinoyl-hydrazones, related to the dihydroisoquinoline family. This suggests the potential use of these compounds in developing new antimicrobial agents (Vittorio et al., 1995).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is the bromodomain PHD finger transcription factor BPTF . BPTF is a part of the nucleosome remodeling factor (NURF) and plays a crucial role in altering chromatin accessibility . It is overexpressed in several cancers and is an emerging anticancer target .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They interact with their targets and cause changes that lead to these biological effects .
Biochemical Pathways
Thiqs are known to affect a wide range of biological pathways due to their diverse biological activities . The downstream effects of these pathway alterations contribute to their therapeutic effects against various diseases .
Pharmacokinetics
Thiqs are known to have broad applications in asymmetric catalysis as chiral scaffolds . This suggests that they may have good bioavailability and pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may have a range of molecular and cellular effects depending on the specific target and disease context.
Action Environment
The synthesis of thiq derivatives has been achieved using various new and environmentally friendly methods , suggesting that these compounds may be stable under a range of environmental conditions.
properties
IUPAC Name |
7-chloro-2-methyl-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIMLLANWJTSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




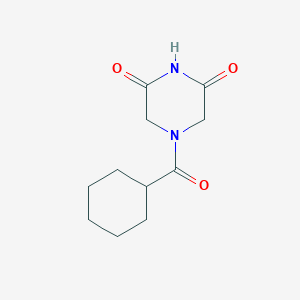
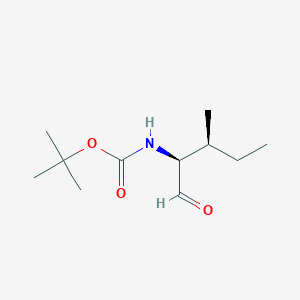
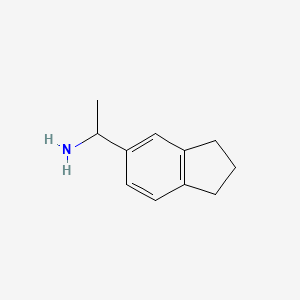
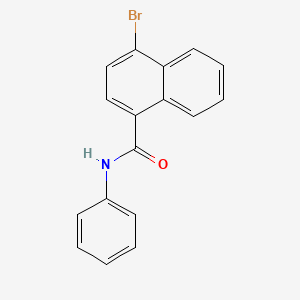
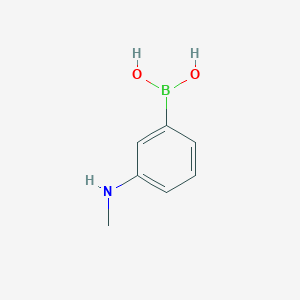
![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)



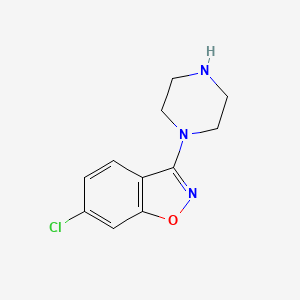

![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)
